![molecular formula C12H9ClN2O2 B1356526 2-Chloro-6,7-dimethoxy-3-quinolinecarbonitrile CAS No. 93299-56-0](/img/structure/B1356526.png)
2-Chloro-6,7-dimethoxy-3-quinolinecarbonitrile
Overview
Description
“2-Chloro-6,7-dimethoxy-3-quinolinecarbonitrile” is a chemical compound with the molecular formula C12H9ClN2O2 . It is related to “2-Chloro-6,7-dimethoxy-3-quinolinecarbaldehyde”, which has the empirical formula C10H15N and a molecular weight of 149.23 .
Molecular Structure Analysis
The molecular structure of “2-Chloro-6,7-dimethoxy-3-quinolinecarbonitrile” is represented by the SMILES stringO=C([H])C1=CC2=CC(OC)=C(OC)C=C2N=C1Cl
. This indicates that the compound contains a quinoline ring with two methoxy groups at positions 6 and 7, a cyano group at position 3, and a chlorine atom at position 2. Physical And Chemical Properties Analysis
“2-Chloro-6,7-dimethoxy-3-quinolinecarbonitrile” is a solid compound . Its molecular weight is 248.66 g/mol.Scientific Research Applications
Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines
The derivative 2-chloro-4,6-dimethoxy-1,3,5-triazine has been used in the synthesis of 2,4,6-tri-substituted-1,3,5-triazines . These compounds are known for their applications in different fields, including the production of herbicides and polymer photostabilisers .
Ester Synthesis
2-Chloro-4,6-dimethoxy-1,3,5-triazine has also been applied for ester synthesis . Esters are commonly used in a wide variety of applications, from food additives to plasticizers and solvents.
Enantiodifferentiating Coupling Reagent
This compound has been used as an enantiodifferentiating coupling reagent . This is particularly useful in the field of stereochemistry, where the control of chirality is crucial for the development of pharmaceuticals and agrochemicals.
Synthesis of 2-Azetidinones
2-Chloro-4,6-dimethoxy-1,3,5-triazine has been used in the synthesis of 2-azetidinones . 2-Azetidinones, also known as β-lactams, are important compounds that attract a huge amount of interest for both synthetic and pharmaceutical applications .
Conversion of Imines and Carboxylic Acids into β-Lactams
A novel and convenient method for the conversion of imines and carboxylic acids into β-lactams using 2-chloro-4,6-dimethoxy-1,3,5-triazine at room temperature in dry dichloromethane has been described . This method is efficient and the water-soluble byproduct is removed by simple aqueous workup .
Agriculture, Textile Industry, and Dye Chemistry
Other applications of 2-chloro-4,6-dimethoxy-1,3,5-triazine are found in agriculture, the textile industry, and the dye chemistry . In agriculture, it can be used in the synthesis of certain pesticides. In the textile industry, it can be used in the production of certain dyes and in dye chemistry, it can be used as a reagent for the synthesis of complex organic molecules .
properties
IUPAC Name |
2-chloro-6,7-dimethoxyquinoline-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O2/c1-16-10-4-7-3-8(6-14)12(13)15-9(7)5-11(10)17-2/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GETLLXMNDLMIJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC(=C(N=C2C=C1OC)Cl)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10538223 | |
Record name | 2-Chloro-6,7-dimethoxyquinoline-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10538223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6,7-dimethoxy-3-quinolinecarbonitrile | |
CAS RN |
93299-56-0 | |
Record name | 2-Chloro-6,7-dimethoxyquinoline-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10538223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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